1-(2H-1,3-BENZODIOXOL-5-YL)-5-{[(2H-1,2,3,4-TETRAZOL-5-YL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOLE
Overview
Description
1-(2H-1,3-BENZODIOXOL-5-YL)-5-{[(2H-1,2,3,4-TETRAZOL-5-YL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOLE is a complex organic compound that features a benzodioxole ring and a tetrazole ring connected by a sulfanyl-methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2H-1,3-BENZODIOXOL-5-YL)-5-{[(2H-1,2,3,4-TETRAZOL-5-YL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOLE typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.
Synthesis of the Tetrazole Ring: Tetrazoles are often synthesized via the cycloaddition of azides with nitriles.
Linking the Rings: The benzodioxole and tetrazole rings can be connected through a sulfanyl-methyl group using thiol-alkylation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using efficient catalysts, optimizing reaction conditions (temperature, pressure, solvents), and ensuring high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2H-1,3-BENZODIOXOL-5-YL)-5-{[(2H-1,2,3,4-TETRAZOL-5-YL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOLE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The tetrazole ring can be reduced under specific conditions.
Substitution: The benzodioxole ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced tetrazole derivatives.
Substitution: Halogenated or nitrated benzodioxole derivatives.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Potential use in drug development due to its unique structure.
Industry: Possible applications in materials science for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2H-1,3-BENZODIOXOL-5-YL)-5-{[(2H-1,2,3,4-TETRAZOL-5-YL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOLE would depend on its specific application. For example, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved could include inhibition of enzyme activity, modulation of signal transduction pathways, or interaction with DNA/RNA.
Comparison with Similar Compounds
Similar Compounds
1-(2H-1,3-BENZODIOXOL-5-YL)-1H-TETRAZOLE: Lacks the sulfanyl-methyl group.
5-(2H-1,3-BENZODIOXOL-5-YL)-1H-TETRAZOLE: Different positioning of the benzodioxole ring.
1-(2H-1,3-BENZODIOXOL-5-YL)-5-METHYL-1H-TETRAZOLE: Lacks the sulfanyl group.
Uniqueness
1-(2H-1,3-BENZODIOXOL-5-YL)-5-{[(2H-1,2,3,4-TETRAZOL-5-YL)METHYL]SULFANYL}-1H-1,2,3,4-TETRAZOLE is unique due to the presence of both benzodioxole and tetrazole rings connected by a sulfanyl-methyl group. This unique structure may confer specific chemical and biological properties that are not observed in similar compounds.
Properties
IUPAC Name |
1-(1,3-benzodioxol-5-yl)-5-(2H-tetrazol-5-ylmethylsulfanyl)tetrazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N8O2S/c1-2-7-8(20-5-19-7)3-6(1)18-10(13-16-17-18)21-4-9-11-14-15-12-9/h1-3H,4-5H2,(H,11,12,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPXRNUMACXNDH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)N3C(=NN=N3)SCC4=NNN=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N8O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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